

Application Notes and Protocols: Diethoxy(methyl)vinylsilane as a Silane Coupling Agent

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Diethoxy(methyl)vinylsilane**

Cat. No.: **B1346783**

[Get Quote](#)

Abstract

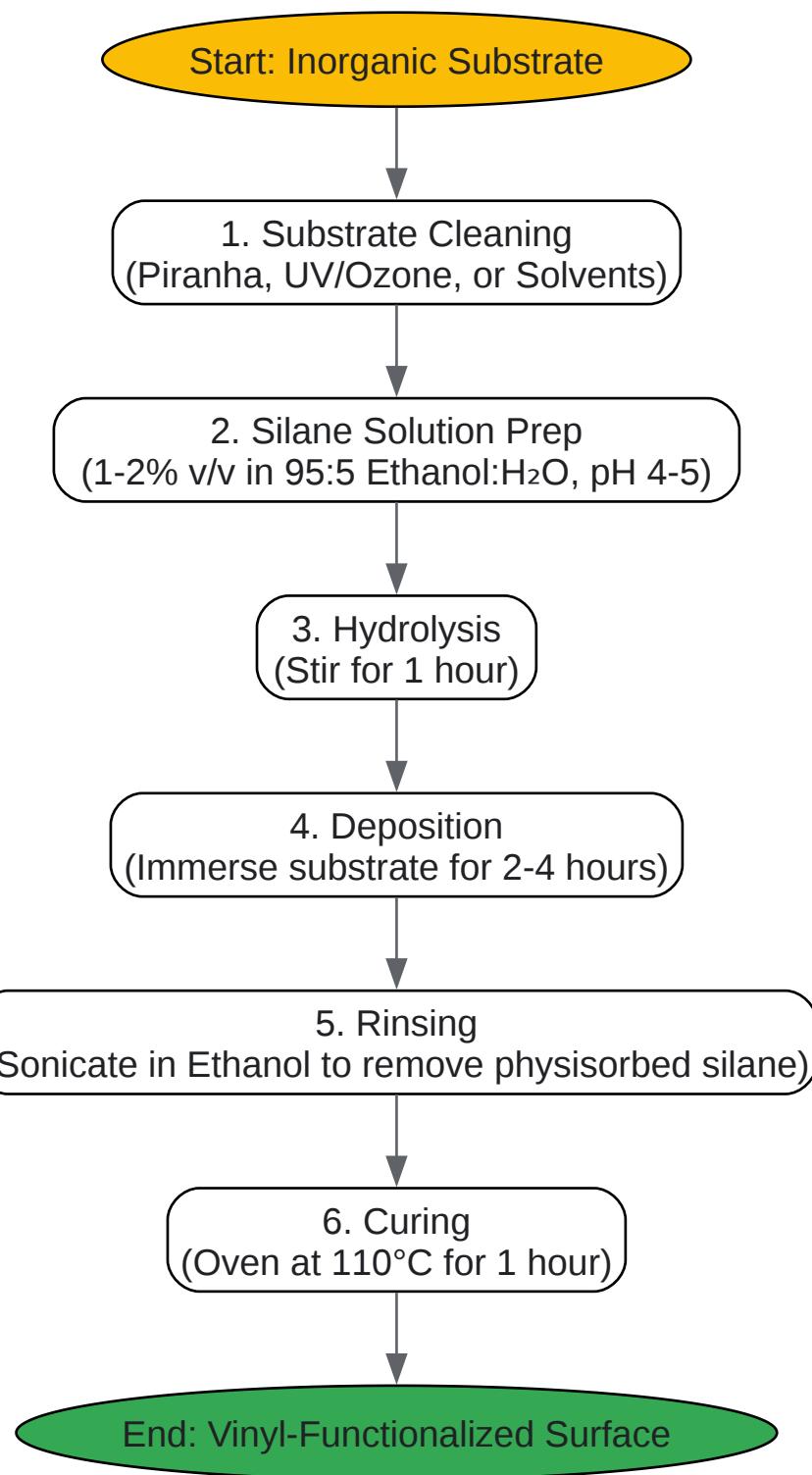
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of **Diethoxy(methyl)vinylsilane** (CAS No. 5507-44-8) as a silane coupling agent. It elucidates the fundamental reaction mechanisms, provides detailed, validated protocols for substrate surface modification and polymer composite fabrication, and offers insights into the characterization of the resulting materials. The aim is to bridge the gap between theoretical understanding and practical application, enabling users to leverage this versatile molecule to enhance interfacial adhesion and create high-performance materials.

Introduction to Diethoxy(methyl)vinylsilane

Diethoxy(methyl)vinylsilane is a bifunctional organosilicon compound featuring two distinct reactive groups: two hydrolyzable ethoxy groups and one polymerizable vinyl group.^{[1][2]} This dual-reactivity is the cornerstone of its function as a molecular bridge, enabling it to form stable covalent bonds between inorganic substrates (such as glass, silica, and metal oxides) and organic polymer matrices.^{[3][4]} Its ability to improve adhesion, enhance mechanical strength, and increase durability makes it an indispensable tool in the development of advanced coatings, adhesives, and reinforced composites.^{[2][5]}

Table 1: Physicochemical Properties of **Diethoxy(methyl)vinylsilane**

Property	Value	Reference(s)
CAS Number	5507-44-8	[6]
Molecular Formula	C ₇ H ₁₆ O ₂ Si	[6]
Molecular Weight	160.29 g/mol	[1]
Appearance	Colorless Liquid	
Density	0.858 g/mL at 25 °C	[7]
Boiling Point	133-134 °C	[7]
Refractive Index	n _{20/D} 1.401	
Flash Point	17 °C (62.6 °F) - closed cup	
Synonyms	Methylvinyldiethoxysilane, Vinylidethoxymethylsilane	[1][8]


The Coupling Mechanism: A Tale of Two Reactions

The efficacy of **Diethoxy(methyl)vinylsilane** as a coupling agent stems from a two-step reaction mechanism that first anchors the molecule to an inorganic surface and then presents a reactive group to an organic matrix.[9]

- **Hydrolysis:** In the presence of water, the ethoxy groups (-OC₂H₅) hydrolyze to form reactive silanol groups (-Si-OH). This reaction is typically catalyzed by acid or base. An acidic pH (around 4-5) is often preferred as it promotes the hydrolysis step while minimizing the rate of premature self-condensation.[10][11]
- **Condensation & Bonding:** The newly formed silanol groups can then undergo two condensation reactions:
 - They react with hydroxyl groups on the surface of an inorganic substrate (e.g., Si-OH on silica) to form stable, covalent siloxane bonds (Si-O-Substrate).[3]
 - They can self-condense with other silanol molecules to form a cross-linked polysiloxane network at the interface.[12]

- **Organic Polymerization:** Simultaneously, the non-hydrolyzable vinyl group (-CH=CH₂) remains available to react with an organic polymer matrix. This reaction is typically initiated by free radicals and results in the covalent integration of the silane, and thus the inorganic substrate, into the polymer backbone.[13]

This dual mechanism creates a robust and durable interface that facilitates stress transfer between the inorganic and organic phases, dramatically improving the composite material's overall performance.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. VINYLMETHYLDIETHOXYSILANE | [gelest.com]
- 4. dakenchem.com [dakenchem.com]
- 5. Vinyl Silane, Vinyl Silane coupling agents -Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]
- 6. scbt.com [scbt.com]
- 7. Diethoxy(methyl)vinylsilane | 5507-44-8 [chemicalbook.com]
- 8. 5507-44-8 | Diethoxy(methyl)(vinyl)silane - AiFChem [aifchem.com]
- 9. What is the mechanism of the silane coupling agent - News - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
- 10. researchgate.net [researchgate.net]
- 11. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 12. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]
- 13. real.mtak.hu [real.mtak.hu]
- To cite this document: BenchChem. [Application Notes and Protocols: Diethoxy(methyl)vinylsilane as a Silane Coupling Agent]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346783#using-diethoxy-methyl-vinylsilane-as-a-silane-coupling-agent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com